L-2-Aminobutyric Acid-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

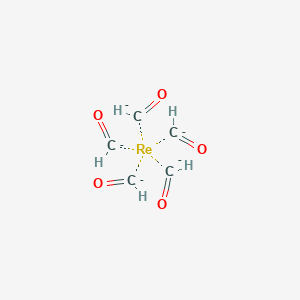

The synthesis of L-2-aminobutyric acid involves transamination reactions using L-threonine and L-aspartic acid as substrates, facilitated by threonine deaminase and aromatic aminotransferase. An innovative approach to increase the purity involves the introduction of acetolactate synthase to remove by-products and the use of alanine racemase and d-amino acid oxidase to eliminate L-alanine, a by-product, enhancing the purity of L-2-aminobutyric acid produced (Zhu et al., 2011). Another method employs a tri-enzymatic catalytic system for the synthesis of d-2-aminobutyric acid, showcasing the adaptability and efficiency of enzyme-catalyzed synthesis in achieving high yield and enantioselective excess (Chen et al., 2017).

Molecular Structure Analysis

The molecular structure of L-2-aminobutyric acid and its polymorphs has been elucidated through crystallography, revealing complex arrangements and fully ordered states in different polymorphs with a division into hydrophilic and hydrophobic layers, indicating intricate intermolecular interactions and the potential for diverse structural applications (Görbitz, 2010).

Chemical Reactions and Properties

L-2-Aminobutyric acid's reactivity and involvement in chemical reactions, particularly in the context of biosynthesis and enzymatic catalysis, highlight its versatility. The engineered biochemical pathways in Escherichia coli K12 for its production emphasize the compound's biochemical significance and potential in synthetic biology applications (Fotheringham et al., 1999).

Physical Properties Analysis

The crystalline structure analysis provides insight into the physical properties of L-2-aminobutyric acid, such as solubility and phase behavior under different conditions. The study on polymorphism, particularly in the context of D-2-aminobutyric acid and L-norvaline, sheds light on solid-state phase transitions, which are crucial for understanding the compound's stability and behavior in various formulations (Smets et al., 2017).

Chemical Properties Analysis

The enzymatic synthesis and modification methods for L-2-aminobutyric acid demonstrate its chemical properties, particularly its reactivity and the potential for chemical modification. The production of L-2-aminobutyric acid via a trienzyme cascade, highlighting the efficiency and environmental friendliness of using metabolic engineering for its production, showcases its applicability in sustainable chemical synthesis (Xu et al., 2019).

科学的研究の応用

Highly Atom Economic Synthesis

L-2-Aminobutyric acid serves as an important intermediate in pharmaceutical production, highlighting the significance of developing synthetic methods that utilize cheaper starting materials while minimizing by-product formation. A novel approach involving a tri-enzymatic catalytic system comprising l-threonine ammonia lyase, d-amino acid dehydrogenase, and formate dehydrogenase has been developed. This system enables the synthesis of L-2-Aminobutyric acid with high optical purity and yield from readily available L-threonine, marking a significant advance in the field due to its high atomic economy and environmental friendliness (Chen et al., 2017).

Plant Stress Relief and Metabolic Studies

The use of D6-GABA has provided valuable insights into the uptake, translocation, and metabolism of exogenous GABA in plants, particularly under abiotic stress conditions. This methodology allows for the clear distinction between applied D6-GABA and endogenous GABA, facilitating detailed studies on how plants respond to and utilize GABA to alleviate stress. This application not only enriches our understanding of plant physiology but also opens avenues for enhancing stress resistance in crops (Hijaz & Killiny, 2020).

Biotechnological Production

Advancements in metabolic engineering have paved the way for the fermentative production of L-2-Aminobutyric acid. By manipulating the metabolic pathways of microorganisms, researchers have developed strains capable of efficiently producing L-2-Aminobutyric acid from various substrates. This biotechnological approach not only demonstrates a sustainable alternative to chemical synthesis but also highlights the potential for large-scale production of this valuable amino acid (Jorge et al., 2017).

Enzymatic and Structural Insights

The enzymatic production and structural behavior of L-2-Aminobutyric acid have been subjects of extensive research. Studies have focused on enzyme optimization, such as through protein engineering of leucine dehydrogenase, to enhance the yield and efficiency of L-2-Aminobutyric acid production. Additionally, investigations into the diffusion and structural properties of L-2-Aminobutyric acid in solution have provided deeper understanding of its physicochemical characteristics, which is crucial for both its synthesis and application in various fields (Xu et al., 2017).

Safety And Hazards

将来の方向性

特性

CAS番号 |

1276197-51-3 |

|---|---|

製品名 |

L-2-Aminobutyric Acid-d6 |

分子式 |

C₄H₃D₆NO₂ |

分子量 |

109.16 |

同義語 |

(+)-2-Aminobutanoic Acid-d6; (+)-2-Aminobutyric Acid-d6; (+)-α-Aminobutyric Acid-d6; (2S)-2-Aminobutanoic Acid-d6; (S)-(+)-α-Aminobutyric Acid-d6; (S)-2-Aminobutanoic Acid-d6; (S)-2-Aminobutyric Acid-d6; L-2-Amino-n-butyric Acid-d6; L-2-Aminobutanoic |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)